Hydroxychinole und Derivate
Hydroxyquinolines and their derivatives are a class of organic compounds characterized by the presence of one or more hydroxyl groups attached to a quinoline ring. These molecules exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antiparasitic properties. The introduction of hydroxyl groups can significantly enhance the solubility and bioavailability of these derivatives, making them valuable in pharmaceutical applications.
Structurally, hydroxyquinolines are derived from quinoline by replacing one or more hydrogen atoms with a hydroxyl group (-OH). This modification often results in improved interactions with biological targets, such as enzymes and receptors. For instance, the addition of a hydroxyl group can enhance the binding affinity of these compounds to bacterial DNA gyrase, leading to potent antibacterial effects.
In pharmaceutical research, hydroxyquinolines and their derivatives are explored for various therapeutic uses. Their versatility allows them to be used in formulations targeting both gram-positive and gram-negative bacteria, as well as certain parasites. Moreover, due to their structural diversity, these compounds can be tailored to suit specific medicinal needs through further functional group modifications.
Overall, the application of hydroxyquinolines and their derivatives spans a broad spectrum from academic research to clinical drug development, showcasing their significant potential in the pharmaceutical industry.

Struktur | Chemischer Name | CAS | MF |
---|---|---|---|
![]() |
1,2,4-Benzenetriol | 533-73-3 | C6H6O3 |
![]() |
1,2,4-Benzenetriol, 3,5-diamino- | 159661-43-5 | C6H8N2O3 |
![]() |
1,2,4-Benzenetriol,3-[(1,2,3,4,4a,7,8,8a-octahydro-1,2,4a,5-tetramethyl-1-naphthalenyl)methyl]-,[1R-(1a,2b,4ab,8aa)]- (9CI) | 130203-72-4 | C21H30O3 |
![]() |
1,2,4-Benzenetriol, 3,5,6-trichloro- | 56961-22-9 | C6H3Cl3O3 |
![]() |
3-methylbenzene-1,2,4-triol | 4389-44-0 | C7H8O3 |
![]() |
1,2,4-Benzenetriol,6-methyl- | 767-81-7 | C7H8O3 |
![]() |
Benzaldehyde, 2,3,6-trihydroxy- | 64168-39-4 | C7H6O4 |
![]() |
1,2,4-Benzenetriol, 6-chloro- | 150097-90-8 | C6H5ClO3 |
![]() |
leukohymenoquinone | 62750-98-5 | C13H10O6 |
![]() |
1-(2,4,5-trihydroxy-3,6-dimethylphenyl)hexa-2,4-dien-1-one | 859155-91-2 | C14H16O4 |
Verwandte Literatur
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
5. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
Empfohlene Lieferanten
-
Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Synrise Material Co. Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
pengshengyueFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
Empfohlene Produkte
-
-
-
-
-
4-pentylpiperidine Cas No: 24152-40-7